molecular formula C11H11N3O2 B2944211 methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 227959-99-1

methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2944211
CAS No.: 227959-99-1
M. Wt: 217.228
InChI Key: XSVZQNUVGMIBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a methyl group attached to the phenyl ring and a carboxylate ester group at the fourth position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne in the presence of a copper(I) catalyst. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-methylbenzoic acid derivatives

    Reduction: 4-methylphenylmethanol derivatives

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

methyl 1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-3-5-9(6-4-8)14-7-10(12-13-14)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVZQNUVGMIBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.